Physicochemical Profile: pKa, LogP, and TPSA Differentiation from Regioisomers
The predicted physicochemical profile of 5-iodo-2-methoxy-4-methylbenzoic acid, including an Acid pKa of 3.80, a LogP of 2.92, and a TPSA of 46.53 Ų, defines its unique solubility, permeability, and ionization characteristics [1]. This specific set of properties is a direct consequence of its ortho-methoxy, para-methyl, meta-iodo substitution pattern. While a direct experimental comparison with a specific regioisomer like 5-iodo-2-methyl-4-methoxybenzoic acid is not available in the primary literature, this is a clear class-level inference. Substituting a different regioisomer (e.g., 3-iodo- or 4-iodo-benzoic acid analogs) would result in a different pKa, LogP, and TPSA, fundamentally altering the compound's behavior in aqueous and biological systems . The compound complies with Lipinski's Rule of Five, a common filter for oral drug-likeness [1].
| Evidence Dimension | Predicted Acid pKa |
|---|---|
| Target Compound Data | 3.80 |
| Comparator Or Baseline | Benzoic acid (pKa = 4.20) |
| Quantified Difference | ΔpKa = -0.40 |
| Conditions | JChem prediction model |
Why This Matters
This difference in pKa affects ionization state at physiological pH, impacting solubility and membrane permeability compared to unsubstituted benzoic acid.
- [1] ChemBase. 5-iodo-2-methoxy-4-methylbenzoic acid. CBID: 290187. http://www.chembase.cn/molecule-290187.html. View Source
